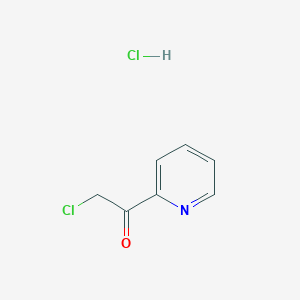
N,N-Dibenzyl-4-(2,4-dioxo-1H-chinazolin-3-yl)butanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives, which are studied for their potential biological activities.
Biology: It is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
The synthesis of N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Attachment of the Butanamide Chain: The quinazolinone intermediate is then reacted with a suitable butanoyl chloride derivative to introduce the butanamide chain.
N,N-Dibenzylation: The final step involves the N,N-dibenzylation of the butanamide derivative using benzyl chloride in the presence of a base such as sodium hydride.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced with other substituents using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide can be compared with other quinazolinone derivatives, such as:
4-(2,4-Dioxo-1H-quinazolin-3-yl)butanamide: Lacks the N,N-dibenzyl groups, which may affect its biological activity and solubility.
N-Benzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide: Contains only one benzyl group, which may result in different binding affinities and biological effects.
N,N-Dibenzyl-2,4-dioxo-1H-quinazolin-3-yl)butanamide: Similar structure but with variations in the position of functional groups, leading to different chemical and biological properties.
The uniqueness of N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(16-9-17-29-25(31)22-14-7-8-15-23(22)27-26(29)32)28(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-8,10-15H,9,16-19H2,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCKQWKBBXJZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate](/img/structure/B2383058.png)


![1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2383063.png)

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)


![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)
![ethyl 6-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2383076.png)


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)

